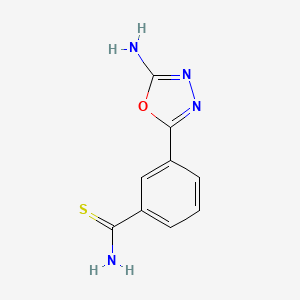
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Vue d'ensemble
Description
The compound “3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide” is a white solid with a melting point of 100–102°C . It has a molecular structure of C9H8N4OS .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The compound also contains a carbothioamide group .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 100–102°C . It has a molecular structure of C9H8N4OS . More detailed physical and chemical properties are not available in the literature.Applications De Recherche Scientifique
Energetic Materials Development
Compounds containing 1,3,4-oxadiazole rings are explored for their potential in creating energetic materials . These materials are crucial for various applications, including propellants, explosives, and pyrotechnics. The presence of the oxadiazole ring contributes to high nitrogen content, which is a desirable attribute for energetic materials due to their high energy release upon decomposition.
Antimicrobial Agents
The 1,3,4-oxadiazole derivatives have shown significant biological activity as antimicrobial agents . The incorporation of the benzene-1-carbothioamide moiety could potentially enhance the compound’s efficacy against a broad spectrum of microbial pathogens, offering a new avenue for antibiotic drug development.
Antifungal Applications
Similar to their antimicrobial properties, 1,3,4-oxadiazole compounds also exhibit antifungal activity . The structural features of these compounds can be optimized to target specific fungal species, providing a targeted approach to treating fungal infections.
Anticancer Research
The 1,3,4-oxadiazole ring system has been identified as a scaffold for the development of anticancer agents . These compounds can be designed to inhibit specific biological targets associated with cancer, such as telomerase activity and various enzymes involved in cancer cell proliferation.
Neurological Disorder Treatment
Compounds with 1,3,4-oxadiazole structures have been recognized for their role in treating neurological disorders . They can act as reversible acetylcholinesterase inhibitors, which are important in the management of conditions like myasthenia gravis and Parkinson’s disease dementia.
Antioxidant Properties
The antioxidant potential of 1,3,4-oxadiazole derivatives is another area of interest . Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.
Anti-inflammatory Activity
The anti-inflammatory properties of 1,3,4-oxadiazole derivatives make them candidates for the development of new anti-inflammatory drugs . These compounds can be tailored to modulate the body’s inflammatory response, which is a key factor in many chronic diseases.
Anticonvulsant Effects
Lastly, the 1,3,4-oxadiazole nucleus has been associated with anticonvulsant effects . This application is particularly relevant in the development of treatments for epilepsy and other seizure-related disorders.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-7(15)5-2-1-3-6(4-5)8-12-13-9(11)14-8/h1-4H,(H2,10,15)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNKYTYUZYLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



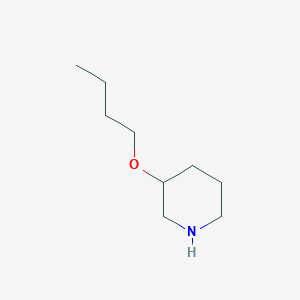
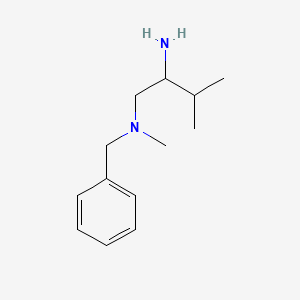
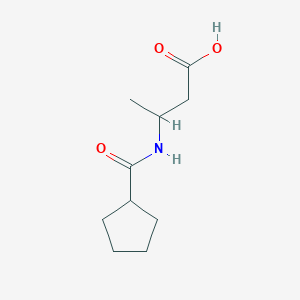
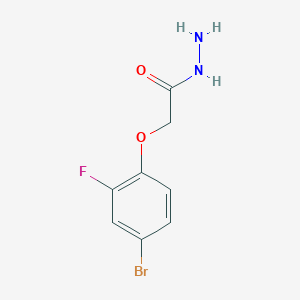
![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)
![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)
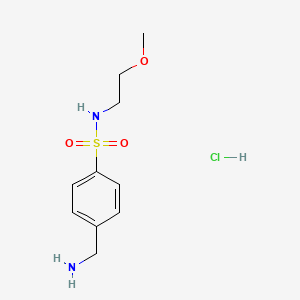
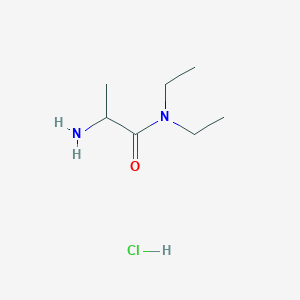
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)

![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)
![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)
